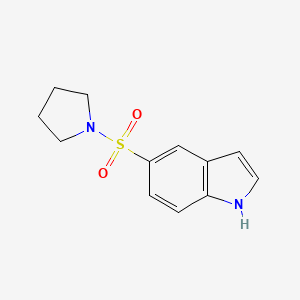![molecular formula C15H11NO2S B7876142 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7876142.png)
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is a research compound with the molecular formula C15H11NO2S and a molecular weight of 269.3 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use. It is known for its high purity, typically around 95%, making it suitable for various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can be achieved through a “one-pot” CuCl2-mediated condensation and C–S bond coupling reaction . This method involves the use of 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, utilizing N,N′-dimethylethane-1,2-diamine (DMEDA) as a ligand and reductant . The reactions are compatible with a range of substrates and yield the corresponding products in moderate to excellent yields .
Industrial Production Methods
. These methods ensure efficient synthesis and can be adapted for larger-scale production.
化学反応の分析
Types of Reactions
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Substitution reactions, particularly involving the aromatic rings, are common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . Further research is needed to fully understand its molecular targets and pathways involved.
類似化合物との比較
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can be compared with other dibenzothiazepine derivatives, such as:
Clotiapine: Known for its anti-hallucination and anti-delusion properties.
Quetiapine fumarate: Effective for treating schizophrenia and associated emotional symptoms.
6-Sulfamoyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid: A structural analogue with high medicinal potential.
特性
IUPAC Name |
6-methylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-11-4-2-3-5-13(11)19-14-7-6-10(15(17)18)8-12(14)16-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSUJXJRZZNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)SC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid](/img/structure/B7876062.png)
![3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7876066.png)
![methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B7876068.png)
![12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7876076.png)
![5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7876077.png)
![methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876080.png)
![methyl 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876081.png)
![4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7876107.png)


![Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate](/img/structure/B7876121.png)
![6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiophene-3-carboxylic acid](/img/structure/B7876127.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid 5,5-dioxide](/img/structure/B7876148.png)
